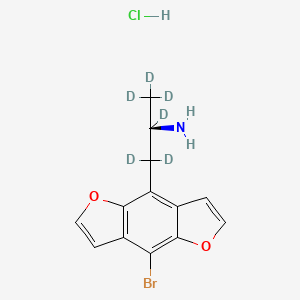

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride (CAS: 1246816-43-2) is a deuterated analog of the psychoactive compound Bromo-DragonFLY, a potent hallucinogen targeting the 5-HT2A receptor. Its molecular formula is C₁₃H₇D₆BrClNO₂, with a molecular weight of 336.64 g/mol . The compound features a benzodifuran core substituted with a bromine atom and a deuterated propylamine side chain, stabilized as a hydrochloride salt. It is classified as a regulated substance due to its psychoactive properties and is primarily used as a labeled standard in pharmacological research to study receptor binding kinetics and metabolic pathways .

Key characteristics:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Bromo dragonfly-d6 (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenethylamine precursor.

Bromination: The precursor undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide.

Deuteration: The brominated intermediate is then subjected to deuteration, which involves replacing hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.

Hydrochloride Formation: The final step involves converting the deuterated compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(-)-Bromo dragonfly-d6 (hydrochloride) would follow similar steps but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

2.1. Oxidation Reactions

-

The tetrahydrobenzodifuran ring undergoes DDQ-mediated oxidation to form the fully aromatic benzodifuran system, critical for receptor binding .

-

Mechanism : DDQ abstracts hydrogen atoms, facilitating dehydrogenation and aromatization .

2.2. Reduction Reactions

-

LiAlH4 reduces nitropropene intermediates to primary amines, essential for introducing the ethylamine side chain .

-

Side Reaction : Over-reduction can occur if stoichiometry is uncontrolled, leading to undesired by-products .

2.3. Substitution Reactions

-

Bromination : Electrophilic substitution at the para position dominates due to the electron-rich aromatic system . Minor ortho products are observed but removed via chromatography .

Metabolic Stability and Resistance

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride exhibits exceptional resistance to hepatic metabolism due to:

-

Structural Rigidity : Aromatic benzodifuran system hinders enzymatic attack .

-

Deuterium Isotopes : The -d6 labeling (at benzylic positions) reduces metabolic clearance by deuterium kinetic isotope effects .

In Vitro Studies :

-

No detectable metabolism in human liver microsomes or cytosol .

-

Competitive MAO-A inhibition (Kᵢ = 0.352 μM) further stabilizes the compound in vivo .

4.1. Serotonin Receptor Agonism

-

5-HT2A Affinity : Kᵢ = 0.04 nM (highest among benzodifurans) .

-

Mechanism : The ethylamine side chain forms a salt bridge with Asp155 in the receptor’s binding pocket, while the bromine enhances hydrophobic interactions.

4.2. MAO Inhibition

-

Competitively inhibits MAO-A, increasing synaptic serotonin levels and potentiating hallucinogenic effects .

Comparative Analysis of Synthetic Methodologies

| Parameter | Enantiospecific Synthesis (2001) | Racemic Synthesis (1998) |

|---|---|---|

| Starting Material | D-alanine | Hydroquinone |

| Key Step | Friedel-Crafts acylation | Dialkylation |

| Enantiomeric Excess | >99% R | Racemic mixture |

| Yield | 12–15% | 8–10% |

| Purity | >98% (HPLC) | Requires chiral resolution |

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "(R)-(-)-Bromo Dragonfly-d6 Hydrochloride" is limited. However, the available literature does provide insights into the related compound Bromo-DragonFLY, its properties, and its effects, which can be helpful for scientific research.

General Information on Bromo-DragonFLY

Bromo-DragonFLY, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a substance belonging to the phenethylamine family and acts as a potent full agonist for the 5-HT~2A~ receptor . It is a benzodifuran derivative and is known as one of the most potent 5-HT2A-receptor agonists in its chemical class, with effects lasting up to 2–3 days .

Synthesis and Chemistry

The first synthesis of racemic Bromo-DragonFLY was reported in 1998, expanding upon earlier research into the tetrahydrobenzodifuran analogue of DOB . An enantiospecific synthesis of Bromo-DragonFLY was reported in 2001, which allowed for the individual study of the R and S enantiomers . Research determined that (R)-(-)-Bromo-DragonFLY possessed a greater binding affinity at the 5-HT~2A~ and 5-HT~2C~ receptors than (S)-(-)-Bromo-DragonFLY .

Pharmacology

Bromo-DragonFLY has a very high affinity for the 5-HT~2A~ (K~i~ 0.04 nM) and 5-HT~2C~ receptors (K~i~ 0.02 nM), along with a moderate affinity for 5-HT~2B~ (K~i~ 0.19 nM) . It also acts as a MAO-A inhibitor, which increases its risks . Studies indicate that Bromo-Dragonfly is a competitive inhibitor of MAO-A with a K~i~ of 0.352 μM, and the inhibition of MAO-A may be clinically relevant .

Mechanism of Action

The mechanism of action of ®-(-)-Bromo dragonfly-d6 (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, leading to altered neurotransmission and the hallucinogenic effects observed. The deuterium labeling allows for detailed studies of its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-DragonFLY (Non-Deuterated Analog)

- Molecular Formula: C₁₃H₁₃BrClNO₂ .

- Molecular Weight : 330.6 g/mol .

- Key Differences: The deuterated version (d6) replaces six hydrogen atoms with deuterium, enhancing metabolic stability via the kinetic isotope effect . Storage: Non-deuterated analogs require colder storage (-20°C) compared to the d6 variant (2–8°C) . Receptor Binding: Both compounds exhibit high 5-HT2A affinity, but the d6 variant’s deuterium may alter binding kinetics due to reduced enzymatic degradation .

3-(Bromoacetyl) Coumarin Oxime Derivatives

- Examples : 3-(Bromoacetyl) coumarin oxime ethers (2a–c) .

- Structural Features : Bromoacetyl group linked to coumarin, modified with hydroxylamine or methoxyamine .

- Key Differences: Application: Primarily used in synthetic chemistry (e.g., quinolone derivatization) rather than neuropharmacology . Reactivity: Bromine in these compounds facilitates nucleophilic substitutions, unlike the bromine in Bromo Dragonfly-d6, which contributes to receptor interaction .

CUMYL-PINACA and CUMYL-5F-PINACA

- Structural Features: Indole-carboxylate scaffolds with fluorinated or non-fluorinated alkyl chains .

- Key Differences: Target Receptor: CUMYL compounds act on cannabinoid receptors (CB1/CB2), whereas Bromo Dragonfly-d6 targets 5-HT2A . Potency: Fluorinated analogs (e.g., CUMYL-5F-PINACA) show enhanced potency due to fluorine’s electronegativity, contrasting with bromine’s steric effects in Bromo Dragonfly-d6 .

Functional and Pharmacological Comparisons

Receptor Affinity and Selectivity

| Compound | Primary Target | Binding Affinity (Ki) | Selectivity Over Other Receptors |

|---|---|---|---|

| Bromo Dragonfly-d6 | 5-HT2A | <1 nM (estimated) | High for 5-HT2A over 5-HT1A/2C |

| LSD | 5-HT2A/2C | ~1 nM | Moderate selectivity |

| CUMYL-PINACA | CB1 | ~0.5 nM | High for CB1 over CB2 |

Data derived from structural analogs and receptor assays .

Metabolic Stability

- Bromo Dragonfly-d6 : Deuteration reduces first-pass metabolism, prolonging half-life .

- Non-Deuterated Bromo-DragonFLY: Rapidly metabolized via hepatic CYP450 enzymes .

- CUMYL Compounds : Susceptible to esterase-mediated hydrolysis, limiting duration of action .

Stability and Analytical Considerations

Chemical Stability

- Bromo Dragonfly-d6 : Bromine’s electron-withdrawing effect increases stability compared to chloro analogs but less than fluorine-substituted compounds .

- Degradation Pathways : Photodegradation and hydrolysis (mitigated by refrigeration) .

Analytical Techniques

| Compound | Preferred Analytical Methods |

|---|---|

| Bromo Dragonfly-d6 | LC-MS/MS, Deuterium NMR |

| 3-(Bromoacetyl) Coumarin | HPLC-UV, IR Spectroscopy |

| CUMYL-PINACA | GC-MS, High-Resolution NMR |

Adapted from .

Biological Activity

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride, a derivative of Bromo-DragonFLY, is a potent psychoactive compound belonging to the benzodifuran class. It is particularly notable for its high affinity as a 5-HT2A receptor agonist, which underlies its significant hallucinogenic effects. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolism, and case studies highlighting its adverse effects.

- Chemical Formula : C13H13BrClNO2

- Molecular Weight : 300.6 g/mol

- Structure : The compound features a brominated benzodifuran structure, which contributes to its pharmacological activity.

This compound acts primarily as a full agonist at the 5-HT2A serotonin receptors with an exceptionally low inhibition constant (Ki) of approximately 0.04 nM. It also exhibits significant activity at the 5-HT2C receptor (Ki = 0.02 nM) and moderate affinity for the 5-HT2B receptor (Ki = 0.19 nM) .

Pharmacokinetics and Metabolism

Research indicates that this compound is resistant to metabolic degradation in vitro, suggesting a prolonged duration of action in vivo. Studies utilizing human liver microsomes have shown that it does not undergo significant metabolism compared to its analogue 2C-B-fly, which is metabolized by cytochrome P450 enzymes .

Additionally, it has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), with an inhibition constant (Ki) of 0.352 μM . This inhibition could lead to elevated levels of serotonin and dopamine, contributing to its psychoactive effects.

Adverse Effects and Toxicity

The vasoconstrictive properties of this compound can lead to severe complications such as tissue necrosis and gangrene. Documented cases include incidents where users experienced significant limb damage requiring amputation due to overdose . The compound's long-lasting effects can lead to prolonged hallucinogenic experiences, with reports indicating symptoms may persist for up to three days following ingestion .

Case Studies

- Fatal Poisoning Incident : A case reported in Denmark involved an 18-year-old woman who died after ingesting a liquid containing Bromo-Dragonfly. Post-mortem analysis confirmed the presence of the compound, highlighting its lethal potential .

- Severe Vasoconstriction : A Swedish male suffered severe tissue necrosis after consuming an unknown quantity of Bromo-Dragonfly, resulting in amputations due to gangrene .

- Asphyxia from Vomiting : In another incident in England, a user inhaled vomit during a hallucinogenic episode caused by Bromo-Dragonfly, leading to near-fatal asphyxia .

Data Summary

| Property | Value |

|---|---|

| 5-HT2A Receptor Affinity | Ki=0.04 nM |

| 5-HT2C Receptor Affinity | Ki=0.02 nM |

| 5-HT2B Receptor Affinity | Ki=0.19 nM |

| MAO-A Inhibition Constant | Ki=0.352 M |

| Duration of Effects | Up to 3 days |

| Common Adverse Effects | Vasoconstriction, necrosis |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis requires chiral resolution to ensure the (R)-enantiomer is isolated, as racemic mixtures can confound receptor-binding studies. Deuterium incorporation (d6 labeling) must be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity. Analytical techniques such as high-performance liquid chromatography (HPLC) with chiral columns can validate enantiomeric excess (>99%). Storage at 2–8°C in anhydrous conditions is critical to prevent degradation, as the compound is sensitive to moisture and light .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Aliquot the compound under inert gas (e.g., argon) to minimize oxidation. Store lyophilized powder in airtight, light-resistant vials at 2–8°C. For reconstitution, use deuterated solvents (e.g., D2O or deuterated DMSO) to maintain isotopic integrity. Stability tests via periodic HPLC analysis are recommended to detect decomposition, especially if used in longitudinal studies .

Q. What analytical methods are recommended to validate the purity and isotopic labeling of this compound?

- Methodological Answer : Use tandem MS (LC-MS/MS) to confirm molecular weight (336.64 g/mol) and isotopic distribution. High-resolution NMR (e.g., ¹³C and ²H NMR) can resolve deuterium placement and structural integrity. X-ray crystallography may be employed for absolute stereochemical confirmation, though this requires high-quality crystals .

Advanced Research Questions

Q. How can researchers design experiments to assess the 5-HT2A receptor binding kinetics of this compound?

- Methodological Answer : Conduct competitive radioligand binding assays using [³H]LSD or [³H]ketanserin as reference ligands. Use HEK-293 cells expressing human 5-HT2A receptors. Include negative controls (e.g., untransfected cells) and positive controls (e.g., serotonin). For deuterium isotope effects, compare dissociation constants (Kd) between deuterated and non-deuterated analogs. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. What strategies are effective in resolving contradictory data on the compound’s receptor affinity and hallucinogenic potency?

- Methodological Answer : Replicate studies across multiple cell lines (e.g., CHO vs. HEK-293) to assess model-dependent variability. Employ functional assays (e.g., calcium flux or β-arrestin recruitment) alongside binding assays to distinguish agonism vs. partial agonism. Consider species differences by testing rodent vs. human receptors. Contradictions in isotopic effects may arise from altered pharmacokinetics; thus, pair in vitro assays with in vivo metabolic stability studies using LC-MS .

Q. How does deuterium labeling influence the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer : Compare plasma half-life, brain penetration, and metabolic stability between deuterated and non-deuterated forms using LC-MS/MS. Administer equimolar doses to rodents and collect serial blood/brain samples. Deuterium’s kinetic isotope effect (KIE) may slow CYP450-mediated metabolism, increasing bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. Data Validation and Reproducibility

Q. What protocols ensure reproducibility in studies involving this compound?

- Methodological Answer : Document batch-specific deuterium enrichment levels (≥98% via MS) and enantiomeric purity. Share raw data (e.g., NMR spectra, binding curves) in supplementary materials. Use standardized buffer conditions (pH, ionic strength) for receptor assays. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or PubChem .

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) checkpoints: (1) Monitor reaction intermediates via thin-layer chromatography (TLC). (2) Validate final product purity with orthogonal methods (HPLC, NMR, MS). (3) Use a single certified reference standard for calibration across batches. Store master batches under inert conditions to minimize degradation .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in neuropharmacology research?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Given its hallucinogenic potency, restrict access to trained personnel and maintain usage logs. Dispose of waste via incineration or certified hazardous waste services. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies .

Properties

Molecular Formula |

C13H13BrClNO2 |

|---|---|

Molecular Weight |

336.64 g/mol |

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |

InChI |

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D; |

InChI Key |

YDIDKNSMQNPNFC-KUXWIFSDSA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.